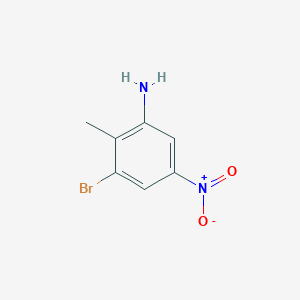

3-Bromo-2-methyl-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXQFQBVQILBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646797 | |

| Record name | 3-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-34-6 | |

| Record name | 3-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 3-Bromo-2-methyl-5-nitroaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing.

Core Chemical Properties

This compound is a substituted aniline with the chemical formula C₇H₇BrN₂O₂. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1000342-34-6 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1Br)--INVALID-LINK--[O-])N | [] |

| InChI Key | AORXQFQBVQILBL-UHFFFAOYSA-N | [] |

| Predicted Boiling Point | 367.5 ± 37.0 °C | [2][] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Predicted Flash Point | 176.1 ± 26.5 °C | [2] |

| Predicted LogP | 2.80 | [2] |

Spectral Data Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The two aromatic protons will appear as doublets in the downfield region, with their coupling constants indicating their meta relationship. The methyl protons will appear as a singlet in the upfield region, and the amino protons will also likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the various substituents.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching of the aromatic ring and the methyl group, and C-Br stretching.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Synthesis Protocol

A plausible synthetic route for this compound starts from 2-methylaniline. The synthesis involves two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is crucial to achieve the desired substitution pattern. A likely pathway involves the initial bromination of 2-methylaniline, followed by nitration.

Experimental Protocol: Synthesis of this compound

This is a proposed protocol based on standard organic chemistry procedures and may require optimization.

Step 1: Bromination of 2-Methylaniline

-

In a well-ventilated fume hood, dissolve 2-methylaniline in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The amount of bromine should be stoichiometric to achieve monobromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Filter the precipitate, wash it thoroughly with cold water to remove any acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-bromo-2-methylaniline.

Step 2: Nitration of 3-Bromo-2-methylaniline

-

In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add the 3-bromo-2-methylaniline synthesized in the previous step to the cold sulfuric acid with constant stirring.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-bromo-2-methylaniline in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at low temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the solid product, wash it extensively with cold water until the washings are neutral, and then dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The amino group can be diazotized and subsequently replaced by a variety of other functional groups, making it a versatile intermediate. The nitro group can be reduced to an amino group, providing a route to diamino compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

In the context of drug development and scientific research, substituted nitroanilines are valuable building blocks. The nitro group is a strong electron-withdrawing group that can influence the biological activity of a molecule.[5] Derivatives of the closely related 2-methyl-5-nitroaniline have been investigated for their antimicrobial and antiproliferative activities. This suggests that this compound could serve as a scaffold for the synthesis of novel therapeutic agents. Its derivatives could be explored for a range of biological activities by modifying the amino and bromo substituents to modulate their interaction with biological targets.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in chemical synthesis and drug discovery. Its rich functionality allows for diverse chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. Further research into the synthesis of its derivatives and evaluation of their biological activities could lead to the discovery of novel therapeutic agents.

References

In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-Bromo-2-methyl-5-nitroaniline. It details the chemical and physical properties, a plausible synthetic route, and in-depth analysis of spectroscopic data essential for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and data interpretation. While specific biological signaling pathways for this compound are not extensively documented, its structural motifs, featuring nitroaromatic and halogenated functionalities, are present in various biologically active molecules, suggesting potential areas for future investigation.[1]

Chemical and Physical Properties

This compound is a substituted aromatic amine with the molecular formula C₇H₇BrN₂O₂.[2][3] Its chemical structure combines a bromine atom, a methyl group, and a nitro group on an aniline backbone. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2][3] |

| CAS Number | 1000342-34-6 | PubChem[2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[2][3] |

| Molecular Weight | 231.05 g/mol | PubChem[2][3] |

| Exact Mass | 229.969086 u | Chemsrc[4] |

| Density | 1.7±0.1 g/cm³ | Chemsrc[4] |

| Boiling Point | 367.5±37.0 °C at 760 mmHg | Chemsrc[4] |

| LogP | 2.80 | Chemsrc[4] |

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted nitroanilines. A potential multi-step synthesis starting from a commercially available precursor is outlined below.

Proposed Synthesis Workflow

The synthesis can commence with the nitration of 3-bromotoluene to yield 3-bromo-5-nitrotoluene, followed by a subsequent amination step. The directing effects of the substituents on the aromatic ring are crucial in achieving the desired isomer.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrotoluene (Intermediate 1)

This protocol is adapted from the general procedure for the nitration of substituted toluenes.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-bromotoluene. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the cooled and stirred 3-bromotoluene solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice. The crude product will precipitate.

-

Purification: Isolate the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude 3-bromo-5-nitrotoluene can be further purified by recrystallization from a suitable solvent like ethanol.

Subsequent Synthesis Steps and Purification

Further steps would involve the introduction of the amino group at the C-1 position and the methyl group at the C-2 position, which may require a more complex synthetic strategy possibly involving protection and deprotection steps or a Sandmeyer reaction from a suitable aniline precursor.

Purification of the final product, this compound, would typically be achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Spectroscopic Data for Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 8.0 | d | ~2-3 |

| Aromatic H | 7.0 - 8.0 | d | ~2-3 |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -CH₃ | 2.0 - 2.5 | s | - |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 150 |

| C-NO₂ | 145 - 150 |

| C-Br | 110 - 120 |

| C-CH₃ | 125 - 135 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-H | 110 - 130 |

| -CH₃ | 15 - 20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1570 | Strong |

| N-O Symmetric Stretch (Nitro) | 1300 - 1370 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak in the mass spectrum.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 230/232 | [M]⁺ | Molecular ion peak |

| 184/186 | [M-NO₂]⁺ | Loss of a nitro group |

| 151 | [M-Br]⁺ | Loss of a bromine atom |

| 105 | [M-Br-NO₂]⁺ | Sequential loss of bromine and nitro group |

Experimental Protocols for Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine-containing fragments.

Logical Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression of analytical techniques.

References

- 1. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]

- 3. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum [chemicalbook.com]

Physicochemical and Structural Characteristics

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline (CAS No. 1000342-34-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and handling of this compound. As a halogenated aromatic amine, this compound serves as a versatile intermediate in organic synthesis and holds potential for investigation in medicinal chemistry.[1]

This compound is a substituted aniline derivative. The presence of a bromine atom, a methyl group, and a nitro group on the benzene ring creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 1000342-34-6 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.047 g/mol | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Boiling Point | 367.5 ± 37.0 °C at 760 mmHg | [2] |

| Flash Point | 176.1 ± 26.5 °C | [2] |

| LogP | 2.80 | [2] |

| Synonyms | Benzenamine, 3-bromo-2-methyl-5-nitro- | [2] |

Synthesis and Chemical Reactivity

As a synthetic intermediate, this compound is valuable in the construction of more complex molecular architectures.[4] Its functional groups provide multiple handles for chemical modification.

Core Reactivity Principles

The chemical behavior of this molecule is governed by the interplay of its substituents:

-

Amino Group (-NH₂): A nucleophilic site and an activating group, directing electrophilic aromatic substitution to the ortho and para positions.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and can participate in reduction reactions.

-

Bromine Atom (-Br): A leaving group in nucleophilic aromatic substitution and a coupling partner in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Methyl Group (-CH₃): An electron-donating group that can influence the reactivity and regioselectivity of reactions.

This compound has been identified as a reagent in methodologies such as visible-light-mediated photoredox chemistry, which facilitates the creation of chemical bonds for the synthesis of complex molecules like indole alkaloids.[3]

Representative Synthetic Workflow: Cross-Coupling

The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon or carbon-heteroatom bonds.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented in the reviewed literature, the structural motifs present in the molecule are found in many biologically active compounds. Analysis of structurally similar compounds provides insights into its potential areas of application.

A related isomer, 3-Bromo-4-methyl-5-nitroaniline, has been investigated for various biological activities.[5] Research on this similar compound suggests potential antimicrobial and anti-inflammatory properties.[5] The mechanism of action for such compounds can be diverse, potentially involving:

-

Enzyme Interaction: The molecule may interact with enzymes like cytochrome P450, which could influence metabolic processes.[5]

-

Apoptosis Induction: It has been noted that similar compounds can induce programmed cell death in certain cell types.[5]

-

Modulation of Inflammatory Pathways: Inhibition of pro-inflammatory cytokine expression is another potential mechanism.[5]

These insights suggest that this compound could be a valuable scaffold for developing novel therapeutic agents. Its primary applications are currently in:

-

Medicinal Chemistry: As a building block for synthesizing larger, more complex drug candidates.[1][5]

-

Organic Synthesis: Used as an intermediate in the creation of dyes, pigments, and other fine chemicals.[5]

Hypothetical Mechanism of Action Pathway

Based on activities observed in similar nitroaniline compounds, a potential, though unproven, mechanism of action could involve the modulation of cellular stress and signaling pathways.

Caption: Hypothetical mechanism of action for a bioactive compound.

Safety and Handling

Comprehensive toxicological data for this compound is limited. A safety data sheet indicates that there is no available data on its toxicity to aquatic life, persistence, or bioaccumulation potential.[6]

However, due to its chemical class (halogenated aromatic nitro compound), standard laboratory safety precautions are essential. Structurally related compounds are reported to be harmful to aquatic organisms and may cause skin irritation.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[7]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

-

Spills: Avoid dust formation. Use non-sparking tools for cleanup and prevent entry into waterways.[8]

Representative Experimental Protocol: Suzuki Coupling

The following is a generalized, representative protocol for a Suzuki coupling reaction using an aryl bromide like this compound. This protocol is for illustrative purposes and should be optimized for specific substrates and scales.

Objective: To synthesize an arylated derivative of 2-methyl-5-nitroaniline.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

Toluene/Dioxane and Water (e.g., 4:1 solvent mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Conclusion

This compound (CAS No. 1000342-34-6) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for its incorporation into a wide array of complex molecules. While its own biological profile is not yet fully characterized, the known activities of related compounds suggest that it is a promising scaffold for the development of new bioactive agents. Further research is warranted to fully elucidate its toxicological profile and explore its potential applications in drug discovery.

References

- 1. This compound | 1000342-34-6 | Benchchem [benchchem.com]

- 2. This compound | CAS#:1000342-34-6 | Chemsrc [chemsrc.com]

- 3. aablocks.com [aablocks.com]

- 4. eontrading.uk [eontrading.uk]

- 5. 3-Bromo-4-methyl-5-nitroaniline | 62827-39-8 | Benchchem [benchchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1000342-34-6 Name: [xixisys.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

3-Bromo-2-methyl-5-nitroaniline molecular weight

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a central focus on its molecular weight. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is an aromatic organic compound containing bromine, a methyl group, and a nitro group attached to an aniline core. Its molecular characteristics are fundamental to its reactivity and potential applications in chemical synthesis.

Molecular Weight and Formula

The molecular weight of this compound has been computationally determined to be 231.05 g/mol [1]. This value is crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

The chemical properties and molecular weight are summarized in the table below:

| Property | Value | Source |

| Molecular Weight | 231.05 g/mol | PubChem[1] |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |

| CAS Number | 1000342-34-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 2.1 | PubChem[1] |

| Polar Surface Area | 71.8 Ų | PubChem[1] |

Experimental Protocols

Representative Synthesis of a Bromoaniline Derivative

The following protocol describes a general method for the synthesis of bromoanilines, which can be conceptually applied to the synthesis of this compound with appropriate modifications to the starting materials and reaction conditions. This example illustrates the synthesis of 4-bromo-2-aminotoluene.

Materials:

-

2-aminotoluene

-

Copper(II) bromide (CuBr₂)

-

1-hexyl-3-methylimidazolium chloride (as solvent)

-

Apparatus for ultrasonic agitation

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

In a 500 mL reactor, add 150 mL of 1-hexyl-3-methylimidazolium chloride.

-

Disperse the solvent evenly using ultrasonic agitation.

-

Add 67 g (0.3 mole) of CuBr₂ to the reactor and continue ultrasonic agitation until the mixture is homogeneous.

-

At room temperature, add 10.7 g (0.1 mole) of 2-aminotoluene to the reaction mixture.

-

Stir the mixture for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Upon completion, the product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

This protocol is adapted from a patent for the preparation of bromoaniline and serves as a general guideline.

Analytical Methodologies for Impurity Profiling

The analysis of impurities in nitroaniline compounds is critical for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for this purpose. The following are example protocols based on the analysis of the related compound, 2-Methyl-5-nitroaniline.

2.2.1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of the main compound and its non-volatile impurities.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Dilute as necessary.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for identifying and quantifying volatile impurities.

-

Column: A suitable capillary column for polar compounds

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

MS Mode: Electron Ionization (EI) at 70 eV

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone. Inject 1 µL into the GC-MS system.

Logical Workflow and Pathway Visualizations

The synthesis of substituted anilines often involves a multi-step process. The following diagram illustrates a logical workflow for the synthesis of a related compound, m-bromoaniline, from benzene. This provides a conceptual framework for the synthesis of this compound.

Caption: A logical synthesis pathway for m-bromoaniline from benzene.

This diagram outlines the key transformations, including nitration, selective reduction, and bromination, which are common reactions in the synthesis of aromatic amines. The synthesis of this compound would involve a similar strategic application of these reaction types, starting from an appropriately substituted precursor.

References

In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-2-methyl-5-nitroaniline, a halogenated aromatic amine with significant applications in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for professionals engaged in research and development, offering curated data and experimental insights to facilitate its use as a versatile synthetic intermediate.

Core Physical Properties

This compound is a compound whose molecular structure, incorporating bromine and nitro functional groups on an aniline ring, makes it a key precursor in the synthesis of more complex molecules, including pharmaceutical candidates and agrochemicals.[1] The physical characteristics of this compound are crucial for its handling, reaction optimization, and purification.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that several of these values are predicted through computational models and have not yet been experimentally verified in published literature.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [3] |

| Melting Point | Not Available (N/A) | [2] |

| Boiling Point (Predicted) | 367.5 ± 37.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 176.1 ± 26.5 °C | [2] |

| LogP (Predicted) | 2.80 | [2] |

| Vapor Pressure (Predicted) | 0.0 ± 0.8 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.649 | [2] |

| CAS Number | 1000342-34-6 | [3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a high degree of accuracy using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.

-

Determination: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by flicking the test tube for at least one minute.

-

Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid remains, the solvent is added in small increments (e.g., 0.5 mL) with continued agitation until the solid dissolves or a maximum volume (e.g., 5 mL) is reached.

-

Classification: The solubility is classified as:

-

Soluble: The entire solid dissolves.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the physical properties of this compound.

Caption: Relationship between molecular structure and physical properties.

Caption: Experimental workflow for melting point determination.

References

A Technical Guide to the Solubility of 3-Bromo-2-methyl-5-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-methyl-5-nitroaniline. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a strong predictive framework based on physicochemical principles and details a robust experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction

This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing formulations. Solubility data is a critical physicochemical parameter that influences bioavailability, processability, and the overall success of chemical development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its general solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1000342-34-6 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The polar functional groups (amino, nitro) limit solubility in highly non-polar solvents. |

| Toluene | Non-polar | Moderate | The aromatic ring of toluene can interact favorably with the compound's benzene ring. |

| Dichloromethane | Polar aprotic | Soluble | Offers a balance of polarity to dissolve the compound. |

| Ethyl Acetate | Polar aprotic | Soluble | Capable of hydrogen bonding and has a moderate dielectric constant. |

| Acetone | Polar aprotic | Soluble | The polar nature of the ketone group is expected to effectively solvate the molecule. |

| Ethanol | Polar protic | Moderate to Soluble | The hydroxyl group can form hydrogen bonds with the amino and nitro groups. |

| Methanol | Polar protic | Moderate to Soluble | Similar to ethanol, its high polarity and hydrogen bonding capacity should facilitate dissolution. |

| Water | Polar protic | Low to Insoluble | The large hydrophobic bromo-methyl-phenyl structure is expected to limit aqueous solubility despite the presence of polar groups.[3] |

Note: These are predictions and must be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

To address the absence of quantitative data, the following section details a reliable and widely accepted method for determining the equilibrium solubility of this compound. The isothermal equilibrium (or shake-flask) method is considered the gold standard for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

-

-

Sample Separation and Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

-

Quantification and Calculation:

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) of the standard solutions versus their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by applying the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

References

Isomers of C7H7BrN2O2 and their IUPAC Nomenclature

An In-depth Technical Guide to the Isomers of C7H7BrN2O2 with a Focus on 5-Bromo-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C7H7BrN2O2. This formula represents several constitutional isomers, each with unique structural and chemical properties. This document will primarily focus on the most extensively documented isomer, 5-Bromo-N-methyl-2-nitroaniline, while also providing information on other known isomers.

The molecular formula C7H7BrN2O2 can represent multiple constitutional isomers, which are compounds with the same molecular formula but different structural arrangements of atoms. The systematic naming of these isomers is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Several isomers have been identified and are listed in the table below.

Physicochemical Properties

The physicochemical properties of these isomers are crucial for their application in research and development. The following tables summarize key quantitative data for the identified isomers of C7H7BrN2O2.

Table 1: General Properties of C7H7BrN2O2 Isomers

| IUPAC Name | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-N-methyl-2-nitroaniline | 231.05 | 302800-13-1[1] |

| 5-bromo-2-methyl-4-nitroaniline | 231.05 | 1142382-25-9[2] |

| 5-bromo-2-methyl-3-nitroaniline | 231.05 | 864550-40-3[3] |

| 3-bromo-2-methyl-5-nitroaniline | 231.05 | 1000342-34-6 |

Table 2: Detailed Physicochemical Properties of 5-Bromo-N-methyl-2-nitroaniline

| Property | Value |

| Molecular Formula | C7H7BrN2O2[4] |

| Molecular Weight | 231.05 g/mol [4] |

| Boiling Point | 327.5 ± 32.0 °C at 760 mmHg[4] |

| Density | ~1.7 g/cm³[4] |

| Purity | ≥97%[1] |

Synthesis of 5-Bromo-N-methyl-2-nitroaniline

The synthesis of 5-Bromo-N-methyl-2-nitroaniline is a multi-step process that typically involves the sequential nitration, bromination, and methylation of an aniline precursor.[4] The order of these reactions is critical to achieve the desired substitution pattern on the benzene ring.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitroaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, a methyl group, and a nitro group on the aniline backbone, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known synonyms, physicochemical properties, a proposed synthesis protocol, and potential applications.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. This compound is known by several names and identifiers, which are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1000342-34-6 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Synonyms | 3-Bromo-2-methyl-5-nitrobenzenamine[1] |

| Benzenamine, 3-bromo-2-methyl-5-nitro-[1] | |

| Other Identifiers | MFCD09880011[1] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in drug development and other scientific disciplines. While experimentally determined data for this compound is limited in publicly accessible literature, computational predictions provide valuable insights. The following table summarizes the available computed data from PubChem.

| Property | Value |

| Molecular Weight | 231.05 g/mol [1] |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 229.9691 g/mol |

| Monoisotopic Mass | 229.9691 g/mol |

| Topological Polar Surface Area | 71.8 Ų |

| Heavy Atom Count | 12 |

| Complexity | 183 |

Proposed Synthesis Protocol

Proposed Reaction: Bromination of 2-methyl-5-nitroaniline.

Reagents and Materials:

-

2-methyl-5-nitroaniline

-

Copper(II) bromide (CuBr₂)

-

An appropriate solvent (e.g., acetonitrile, tetrahydrofuran)

-

Reaction vessel with a stirrer and temperature control

-

Purification apparatus (e.g., column chromatography system, recrystallization flasks)

Detailed Methodology:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2-methyl-5-nitroaniline in a suitable solvent.

-

Addition of Brominating Agent: To the stirred solution, add a stoichiometric amount of CuBr₂. The reaction may be carried out at room temperature or with gentle heating to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product obtained after solvent evaporation is purified. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for isolating the desired product. Recrystallization from an appropriate solvent can be performed for further purification.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

While direct biological activity data for this compound is scarce, its structural motifs are present in molecules with known pharmacological properties. The nitroaniline scaffold is a key component in a variety of bioactive compounds. Research on derivatives of 2-methyl-5-nitroaniline has indicated potential antimicrobial activity. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that could be screened for a range of biological activities, including but not limited to:

-

Antimicrobial agents: The introduction of the bromo substituent could modulate the electronic and steric properties of the molecule, potentially enhancing its antimicrobial efficacy.

-

Kinase inhibitors: Substituted anilines are a common feature in many kinase inhibitors used in cancer therapy.

-

Other therapeutic areas: The versatility of the aniline functional group allows for a wide range of chemical modifications, opening up possibilities for its use in developing drugs for various diseases.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and chemical industries. This guide has provided a consolidated source of its synonyms, physicochemical properties, and a scientifically plausible, though not experimentally verified, synthesis protocol. Further research is warranted to experimentally validate its properties and to explore its utility in the development of new therapeutic agents and functional materials. The lack of extensive experimental data in the public domain highlights an opportunity for further investigation into this and related compounds.

References

A Comprehensive Technical Guide to 3-Bromo-2-methyl-5-nitrobenzenamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitrobenzenamine, with CAS number 1000342-34-6, is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its unique arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group on a toluene scaffold makes it a strategic intermediate in the preparation of more complex molecules.[3][4] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, predicted reactivity, and potential applications, particularly in the realm of pharmaceutical and agrochemical development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-2-methyl-5-nitrobenzenamine is fundamental for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1000342-34-6 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| IUPAC Name | 3-bromo-2-methyl-5-nitroaniline | [1] |

| SMILES | CC1=C(C=C(C=C1Br)[O-])N | [1] |

| Predicted Boiling Point | 367.5±37.0 °C | |

| Predicted XLogP3 | 2.1 | [1] |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for 3-Bromo-2-methyl-5-nitrobenzenamine.

Rationale Behind the Synthetic Strategy

-

Protection of the Amino Group (Acetylation): The amino group of 2-methylaniline is a strong activating group, which can lead to uncontrolled side reactions and oxidation under nitrating conditions.[5] Acetylation to form an acetamido group moderates its activating effect and protects it from oxidation.

-

Nitration: The acetamido group is an ortho-, para-director. The para-position to the acetamido group is the most sterically accessible and electronically favored position for the introduction of the nitro group.

-

Bromination: The acetamido and methyl groups are both ortho-, para-directing. The position ortho to the acetamido group and meta to the nitro group is activated, making it the most likely site for bromination.

-

Deprotection (Hydrolysis): Acid-catalyzed hydrolysis removes the acetyl protecting group to yield the final product, 3-Bromo-2-methyl-5-nitrobenzenamine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-methylphenyl)acetamide

-

In a round-bottom flask, dissolve 2-methylaniline in pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol/water.

Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide

-

To a flask containing concentrated sulfuric acid, cool to 0°C in an ice-salt bath.

-

Add N-(2-methylphenyl)acetamide in portions, ensuring the temperature remains below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5°C.[6]

-

After addition, stir the mixture for 1-2 hours at 0-5°C.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash with copious amounts of cold water until the washings are neutral, and dry the product.

Step 3: Synthesis of N-(3-bromo-2-methyl-5-nitrophenyl)acetamide

-

Dissolve N-(2-methyl-5-nitrophenyl)acetamide in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, followed by neutralization with a sodium bicarbonate solution.

-

Filter the precipitated solid, wash with water, and dry.

Step 4: Synthesis of 3-Bromo-2-methyl-5-nitrobenzenamine

-

Reflux the N-(3-bromo-2-methyl-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the free amine.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 3-Bromo-2-methyl-5-nitrobenzenamine.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-2-methyl-5-nitrobenzenamine stems from the distinct reactivity of its three functional groups.

Caption: Reactivity profile of 3-Bromo-2-methyl-5-nitrobenzenamine.

-

Amino Group: The primary amine is a versatile functional handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. It can also be acylated or alkylated.

-

Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution, although this is generally challenging unless activated by strongly electron-withdrawing groups. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Nitro Group: The nitro group can be selectively reduced to an amino group, providing a diaminoarene derivative. This opens up further synthetic possibilities, such as the formation of heterocyclic rings.

Potential Applications in Drug Discovery and Development

Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of bromo, methyl, and nitro functionalities on an aniline ring provides a scaffold that can be elaborated into a diverse range of target molecules. For instance, similar structures are found in compounds developed for oncology and infectious diseases. While specific drugs derived from 3-Bromo-2-methyl-5-nitrobenzenamine are not explicitly documented in readily available literature, its potential as a key intermediate is significant. It could be utilized in the synthesis of kinase inhibitors, anti-bacterial agents, or other biologically active compounds.

Analytical Characterization

The identity and purity of 3-Bromo-2-methyl-5-nitrobenzenamine would be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts and coupling patterns consistent with the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show the expected number of signals for the aromatic and methyl carbons.

-

Mass Spectrometry: This would confirm the molecular weight and provide information on the fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions involving it. A reverse-phase HPLC method would typically be employed.

Safety and Handling

As with all bromo and nitro-containing aromatic compounds, 3-Bromo-2-methyl-5-nitrobenzenamine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling procedures include:

-

Working in a well-ventilated fume hood.

-

Using personal protective equipment (gloves, safety glasses, lab coat).

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

3-Bromo-2-methyl-5-nitrobenzenamine is a chemical intermediate with significant potential in synthetic chemistry. Its polyfunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. While detailed experimental data and specific applications are not widely published, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential uses in research and development.

References

- CN102993022A - Preparation method of bromoaniline - Google P

- WO2010014022A1 - A process for the preparation of imatinib - Google P

-

This compound | C7H7BrN2O2 | CID 24729460 - PubChem. (URL: [Link])

- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P

- Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (URL: Not available)

-

Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

This compound | CAS#:1000342-34-6 | Chemsrc. (URL: [Link])

-

WO 00/38684. (URL: [Link])

- US10392364B2 - Process for synthesis of lenalidomide - Google P

- US4025533A - 5-Bromo-5-nitro-2-alkylsubstituted-1,3-dioxane - Google P

- CN101333153B - Preparation of m-bromoanisole - Google P

- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google P

- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google P

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. (URL: [Link])

Sources

- 1. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 2. This compound | CAS#:1000342-34-6 | Chemsrc [chemsrc.com]

- 3. WO2010014022A1 - A process for the preparation of imatinib - Google Patents [patents.google.com]

- 4. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

- 5. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Discovery and history of bromo-nitro-toluidine compounds

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Bromo-Nitro-Toluidine Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Unsung Intermediates

In the vast landscape of organic chemistry, the true engines of innovation are often not the final, complex molecules but the versatile intermediates from which they are built. Bromo-nitro-toluidines are a prime example of such foundational compounds. This guide provides a comprehensive exploration of this class of molecules, moving beyond simple data recitation to explain the causal links between their structure, synthesis, and application. We will delve into the historical context of their development, dissect the logic behind their synthetic pathways, and survey their role as crucial building blocks in modern drug discovery and materials science. This document is intended for the practicing researcher and drug development professional, offering field-proven insights into the chemistry of these pivotal intermediates.

Part 1: A Historical Perspective on Aromatic Substitution

The story of bromo-nitro-toluidines is fundamentally tied to the development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. The challenge has always been one of control. Direct nitration or bromination of an aromatic amine like toluidine is often a chaotic affair, leading to a mixture of poly-substituted products and unwanted oxidation byproducts. The amino group (-NH₂) is a powerful ortho-, para-directing activator, making the aromatic ring highly susceptible to multiple additions.

Early chemists quickly realized that to achieve regioselectivity—the addition of specific groups at desired positions—a more nuanced approach was required. This led to the foundational strategy of using protecting groups . By temporarily converting the highly activating amino group into a less reactive acetamido group (-NHCOCH₃) through acetylation, chemists could moderate the reaction and gain precise control over the substitution pattern. This multi-step approach, while more laborious, became the cornerstone for reliably producing specifically substituted anilines, including the bromo-nitro-toluidine isomers that are indispensable today.

Part 2: Synthesis and Mechanistic Insights of Key Isomers

The specific arrangement of the bromo, nitro, and amino groups on the toluene scaffold dictates the compound's utility. Below, we examine the synthesis of two illustrative isomers, highlighting the chemical logic that underpins each protocol.

Isomer Focus: 2-Bromo-6-methyl-4-nitroaniline

This isomer is a valuable intermediate in the synthesis of various organic compounds and reagents. Its preparation from 2-methyl-4-nitroaniline is a relatively direct example of electrophilic aromatic substitution where the existing substituents guide the incoming bromine atom.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This method offers a high yield and is a common choice for selective bromination.

-

Dissolution: Dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) in a suitable reaction vessel. Heat the mixture to 60 °C to ensure complete dissolution.

-

Bromination: Add N-bromosuccinimide (NBS) (2.8 g, 15.8 mmol) to the solution. The succinimide leaving group and the controlled release of electrophilic bromine make NBS a milder and more selective brominating agent than elemental bromine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature provides the necessary activation energy for the substitution to proceed to completion.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane (50 mL).

-

Purification: Wash the organic phase sequentially with 2.5 M sodium hydroxide solution (to remove any unreacted NBS and acidic byproducts) and saturated saline. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Chromatography: Purify the crude product by silica gel column chromatography using a 4:1 n-hexane/ethyl acetate eluent system to afford the pure 2-bromo-6-methyl-4-nitroaniline as a yellow solid (yield: 91%).

Alternative Protocol: Synthesis via Elemental Bromine

-

Suspension: Create a suspension of 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) at 20 °C.

-

Bromine Addition: Add bromine (3.4 mL, 66 mmol) dropwise over 40 minutes. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.

-

Stirring: Stir the mixture for an additional 30 minutes at 20 °C.

-

Precipitation: Add water (100 mL) to precipitate the product, as it is insoluble in the aqueous acetic acid mixture.

-

Isolation: Collect the precipitate by filtration and dry in vacuo at 80 °C for 6 hours to yield the final product.

Isomer Focus: 4-Bromo-2-nitroaniline

The synthesis of 4-bromo-2-nitroaniline is a classic multistep process that elegantly demonstrates the principles of substituent effects and protecting group chemistry. Direct synthesis is not feasible as it would yield undesirable byproducts. The established pathway ensures high purity and yield of the desired isomer.

Experimental Protocol: A Multi-Step Synthesis

Step 1: Acetylation of Aniline

-

In a 25-mL Erlenmeyer flask, dissolve aniline (465 mg, 5 mmol) in a mixture of water (12 mL) and concentrated hydrochloric acid (0.5 mL).

-

Add acetic anhydride (1.0 mL) with mixing, followed immediately by a solution of sodium acetate trihydrate (750 mg) in water (2 mL). The sodium acetate buffers the reaction, neutralizing the acid formed.

-

Cool the flask in an ice bath to crystallize the acetanilide product. Collect the solid via a Buchner funnel. The product is pure enough for the next step.

Step 2: Bromination of Acetanilide

-

Dissolve the moist acetanilide in glacial acetic acid (4 mL).

-

Add pyridinium bromide perbromide (1.6 g) and heat in a 60°C water bath for 10 minutes. This reagent is a solid, safer alternative to handling liquid bromine.

-

Add water (15 mL) and saturated sodium bisulfite solution (2 mL) to quench any remaining bromine.

-

Cool in an ice bath to crystallize the 4-bromoacetanilide product.

Step 3: Nitration of 4-Bromoacetanilide

-

Dissolve the p-bromoacetanilide in concentrated sulfuric acid (6 mL) in a test tube, placed in an ice bath. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Prepare a nitrating mixture of concentrated nitric acid (12 drops) and concentrated sulfuric acid (20 drops), and cool it in the ice bath.

-

Add the nitrating mixture dropwise to the bromoacetanilide solution over ~2 minutes while stirring in the ice bath. The acetamido group directs the incoming nitro group to the ortho position.

-

After addition is complete, stir for another 15 minutes in the ice bath.

-

Pour the mixture into 40 mL of ice water to precipitate the 4-bromo-2-nitroacetanilide.

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

-

Place the moist 4-bromo-2-nitroacetanilide in a test tube with water (2.0 mL) and concentrated hydrochloric acid (3.0 mL).

-

Gently reflux the mixture for 10 minutes to hydrolyze the amide bond, removing the acetyl protecting group.

-

Pour the reaction mixture into a mixture of ice water (30 mL) and concentrated ammonium hydroxide (5 mL) to neutralize the acid and precipitate the final product.

-

Collect the 4-bromo-2-nitroaniline product by filtration.

Part 3: Physicochemical Properties and Characterization

The precise identification and quality control of bromo-nitro-toluidine compounds rely on a combination of physical measurements and spectroscopic analysis.

Comparative Data Table

| Property | 2-Bromo-6-methyl-4-nitroaniline | 4-Bromo-2-nitroaniline | 2-Bromo-4-nitrotoluene | 5-Bromo-o-toluidine |

| CAS Number | 102170-56-9 | 13296-94-1 | 7745-93-9 | 39478-78-9 |

| Molecular Formula | C₇H₇BrN₂O₂ | C₆H₅BrN₂O₂ | C₇H₆BrNO₂ | C₇H₈BrN |

| Molecular Weight | 231.05 g/mol | 217.02 g/mol | 216.03 g/mol | 186.05 g/mol |

| Melting Point | 178-179 °C | 112 °C | Not specified | Not specified |

| Appearance | Yellow solid | Not specified | Not specified | Not specified |

Spectroscopic Validation

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for confirming the substitution pattern on the aromatic ring. For 2-bromo-6-methyl-4-nitroaniline, the proton NMR spectrum shows characteristic signals: δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H). The distinct chemical shifts and coupling constants of the aromatic protons unequivocally establish the positions of the substituents.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition. The FAB mass spectrum of 4-bromo-2-nitroaniline confirms the formation of the compound. For 2-bromo-6-methyl-4-nitroaniline, an ESI-MS result shows a peak at m/z: 228.5 [M-H]⁻.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. In the spectrum for 4-bromo-2-nitroaniline, a peak at 3472 cm⁻¹ is characteristic of the N-H stretching of the amino group (NH₂).

Part 4: Applications in Drug Development and Industry

Bromo-nitro-toluidines and their aniline analogues are not typically final products but are highly valued as intermediates for building more complex molecules. Their utility stems from the versatile reactivity of their three functional groups.

-

Pharmaceutical Synthesis: The presence of nitro and bromo groups makes these compounds key precursors in the pharmaceutical industry. The nitro group can be reduced to an amine, providing a new site for substitution, while the bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build carbon-carbon bonds. Many drugs contain a nitroaromatic scaffold, which is often crucial for their biological activity, including anticancer, antibacterial, and anxiolytic agents.

-

Agrochemicals: These compounds serve as starting materials for crop protection agents and herbicides. The specific substitution patterns are designed to interact with biological targets in pests or weeds.

-

Dyes and Pigments: Historically and currently, substituted anilines are foundational to the dye industry. The diazotization of the amino group, followed by coupling reactions, is a classic method for producing azo dyes. A patent describes the use of 2,6-dibromo-4-nitroaniline diazonium salt as an important dyestuff intermediate.

-

Nonlinear Optical (NLO) Materials: Research has shown that compounds like 4-bromo-2-nitroaniline exhibit significant second-harmonic generation (SHG) efficiency, making them promising candidates for applications in optoelectronics and signal processing.

The strategic placement of bromo and nitro groups on the toluidine core provides chemists with a powerful toolkit. By carefully choosing reaction conditions, each functional group can be addressed selectively, enabling the construction of complex molecular architectures for a wide array of scientific and industrial applications.

References

-

Elder, J. W., & Paolillo, M. A. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). 4-Bromo-2-methyl-6-nitroaniline: Synthesis, Applications, and Properties of a Key Organic Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]

-

Unknown Author. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-o-toluidine. PubChem. Retrieved from [Link]

-

Elder, J. W., & Paolillo, M. A. (1994). 4-Bromo-2-Nitroaniline: A Multistep Synthesis. Journal of Chemical Education, 71(6), A148. DOI: 10.1021/ed071pA148.1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitrotoluene. PubChem. Retrieved from [Link]

-

Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. DOI: 10.31069/japsr.v4i1.3. Retrieved from [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. DOI: 10.3390/molecules15085473. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-bromo-o-toluidine. NIST WebBook. Retrieved from [Link]

- Aliazam, M., et al. (2010). *The nature of the bromo-addition compounds of dehydrothio-p-toluidine and its acetyl derivative, and the synthesis of 4′-acetyl-amino-1-phenyl-5-methylbenzthiazole and of 3′-bromo-4

A Technical Guide to the Theoretical Properties of 3-Bromo-2-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the theoretical and predicted properties of the aromatic compound 3-Bromo-2-methyl-5-nitroaniline. Due to its specific substitution pattern, this molecule is of interest for applications in medicinal chemistry and materials science, where the interplay of its functional groups—a bromine atom, a methyl group, an amino group, and a nitro group—can impart unique electronic and biological characteristics. This guide summarizes key physicochemical data, outlines plausible experimental methodologies, and discusses its theoretical biological role based on the known reactivity of nitroaromatic compounds.

Core Physicochemical and Computed Properties

The structural and electronic properties of this compound have been predicted using computational models. These theoretical values provide a foundational understanding of the molecule's behavior in various chemical and biological systems.

Identification and Structure

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CC1=C(C=C(C=C1Br)--INVALID-LINK--[O-])N[1]

-

InChI Key: AORXQFQBVQILBL-UHFFFAOYSA-N[1]

Tabulated Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound. These values are essential for predicting its solubility, permeability, and potential as a drug candidate or chemical intermediate.

| Property | Value | Source |

| Molecular Weight | 231.05 g/mol | PubChem[1] |

| Exact Mass | 229.96909 Da | PubChem[1] |

| Density | 1.7 ± 0.1 g/cm³ | ChemSrc[2] |

| Boiling Point (Predicted) | 367.5 ± 37.0 °C at 760 mmHg | ChemSrc[2] |

| Flash Point (Predicted) | 176.1 ± 26.5 °C | ChemSrc[2] |

| LogP (Predicted) | 2.1 - 2.80 | PubChem, ChemSrc[1][2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Polar Surface Area | 71.84 Ų | ChemSrc, PubChem[1][2] |

| Refractive Index (Predicted) | 1.649 | ChemSrc[2] |

Theoretical Spectral and Computational Analysis

While experimental spectral data for this compound is not widely available in public databases, theoretical analysis and comparison with similar structures can predict its spectral characteristics.

Computational Chemistry Insights

Computational studies on substituted anilines and nitroanilines provide a framework for understanding this compound.[3][4] Density Functional Theory (DFT) and Hartree-Fock methods are commonly used to predict molecular geometry, vibrational frequencies (IR/Raman), and electronic properties.[4]

-